Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound that features a piperidine ring, a phenoxyacetyl group, and an oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative.
Attachment of the Phenoxyacetyl Group: This step might involve the reaction of phenoxyacetic acid with a suitable activating agent (e.g., DCC) to form an active ester, which then reacts with the piperidine derivative.
Final Coupling: The oxadiazole derivative is coupled with the piperidine derivative under appropriate conditions, possibly using a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl and piperidine rings can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to antimicrobial, anticancer, or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]piperidine
- 1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-triazol-2-yl)methyl]piperidine
Uniqueness
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methoxyanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-16-7-6-10(8-12(16)19)21-14-9-15(18(23)25-2)22-17-11(14)4-3-5-13(17)20/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZGVOLMOTYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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